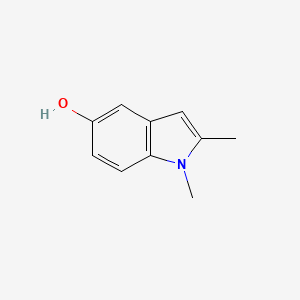

1,2-dimethyl-1H-indol-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-dimethylindol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-5-8-6-9(12)3-4-10(8)11(7)2/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XROQKUFKUWMFEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C)C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70501716 | |

| Record name | 1,2-Dimethyl-1H-indol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70501716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25888-06-6 | |

| Record name | 1,2-Dimethyl-1H-indol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70501716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2-dimethyl-1H-indol-5-ol

For the Attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 1,2-dimethyl-1H-indol-5-ol, a molecule of interest in medicinal chemistry and drug development. This document outlines a three-step synthesis commencing with the preparation of a key intermediate via the Fischer indole synthesis, followed by N-methylation and subsequent demethylation to yield the target compound. Detailed experimental protocols, summarized quantitative data, and procedural diagrams are presented to facilitate laboratory synthesis and further research.

Synthetic Strategy Overview

The synthesis of 1,2-dimethyl-1H-indol-5-ol is strategically designed to proceed through a reliable and scalable three-step sequence. This approach leverages well-established and high-yielding reactions to ensure the efficient construction of the target indole derivative.

Step 1: Fischer Indole Synthesis - The synthesis begins with the acid-catalyzed condensation of 4-methoxyphenylhydrazine with acetone to form the indole core, yielding 5-methoxy-2-methyl-1H-indole. This classic reaction provides a straightforward entry to the substituted indole scaffold.

Step 2: N-Methylation - The secondary amine of the indole ring is then methylated using a suitable methylating agent, such as dimethyl sulfate, to produce 5-methoxy-1,2-dimethyl-1H-indole.

Step 3: O-Demethylation - The final step involves the cleavage of the methyl ether at the 5-position to unmask the hydroxyl group. This is effectively achieved using a strong Lewis acid, such as boron tribromide, to afford the desired 1,2-dimethyl-1H-indol-5-ol.

Experimental Protocols

Step 1: Synthesis of 5-Methoxy-2-methyl-1H-indole

This procedure details the Fischer indole synthesis to prepare the key intermediate, 5-methoxy-2-methyl-1H-indole.

Materials:

-

4-Methoxyphenylhydrazine hydrochloride

-

Acetone

-

Polyphosphoric acid (PPA) or a mixture of acetic acid and a strong acid catalyst (e.g., H₂SO₄)

-

Ethanol

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxyphenylhydrazine hydrochloride (1.0 eq.) in a minimal amount of ethanol.

-

Add acetone (1.1 eq.) to the solution and stir the mixture at room temperature for 1 hour to form the corresponding hydrazone in situ.

-

To the reaction mixture, add polyphosphoric acid (PPA) (approximately 10 times the weight of the hydrazine). Alternatively, a mixture of glacial acetic acid and a catalytic amount of concentrated sulfuric acid can be used.

-

Heat the reaction mixture to 80-100 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude 5-methoxy-2-methyl-1H-indole by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Step 2: Synthesis of 5-Methoxy-1,2-dimethyl-1H-indole

This procedure describes the N-methylation of 5-methoxy-2-methyl-1H-indole.

Materials:

-

5-Methoxy-2-methyl-1H-indole

-

Dimethyl sulfate (DMS) or Methyl iodide (MeI)

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous DMF.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of 5-methoxy-2-methyl-1H-indole (1.0 eq.) in anhydrous DMF dropwise to the stirred suspension.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add dimethyl sulfate (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 5-methoxy-1,2-dimethyl-1H-indole.

Step 3: Synthesis of 1,2-dimethyl-1H-indol-5-ol

This procedure details the final O-demethylation step to obtain the target compound.

Materials:

-

5-Methoxy-1,2-dimethyl-1H-indole

-

Boron tribromide (BBr₃)

-

Anhydrous Dichloromethane (DCM)

-

Methanol

-

Saturated sodium bicarbonate solution

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 5-methoxy-1,2-dimethyl-1H-indole (1.0 eq.) in anhydrous DCM.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of boron tribromide (1.5-2.0 eq.) in anhydrous DCM dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of methanol.

-

Concentrate the mixture under reduced pressure to remove the solvent and excess reagents.

-

Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 1,2-dimethyl-1H-indol-5-ol.

Quantitative Data

The following table summarizes typical yields for each step of the synthesis, based on literature precedents for analogous reactions. Actual yields may vary depending on the specific reaction conditions and scale.

| Step | Reaction | Starting Material | Product | Typical Yield (%) |

| 1 | Fischer Indole Synthesis | 4-Methoxyphenylhydrazine | 5-Methoxy-2-methyl-1H-indole | 85-95% |

| 2 | N-Methylation | 5-Methoxy-2-methyl-1H-indole | 5-Methoxy-1,2-dimethyl-1H-indole | 80-90% |

| 3 | O-Demethylation | 5-Methoxy-1,2-dimethyl-1H-indole | 1,2-dimethyl-1H-indol-5-ol | 70-85% |

Predicted Spectroscopic Data

Verified spectroscopic data for 1,2-dimethyl-1H-indol-5-ol is limited in the public domain. The following tables provide predicted spectroscopic characteristics based on the analysis of closely related indole derivatives and established principles of chemical spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Data for 1,2-dimethyl-1H-indol-5-ol Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.5-9.0 | br s | 1H | O-H |

| ~7.1-7.2 | d | 1H | C4-H |

| ~6.8-6.9 | d | 1H | C7-H |

| ~6.6-6.7 | dd | 1H | C6-H |

| ~6.0-6.1 | s | 1H | C3-H |

| ~3.6 | s | 3H | N1-CH₃ |

| ~2.3 | s | 3H | C2-CH₃ |

Table 3: Predicted ¹³C NMR Data for 1,2-dimethyl-1H-indol-5-ol Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C5 |

| ~138 | C2 |

| ~132 | C7a |

| ~128 | C3a |

| ~110 | C7 |

| ~108 | C4 |

| ~105 | C6 |

| ~100 | C3 |

| ~30 | N1-CH₃ |

| ~13 | C2-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl group, the C-N and C-C bonds of the indole ring, and the C-H bonds of the methyl and aromatic groups.

Table 4: Predicted IR Data for 1,2-dimethyl-1H-indol-5-ol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Broad | O-H stretch |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1620, 1470 | Medium-Strong | C=C aromatic ring stretch |

| ~1250 | Strong | C-O stretch (phenol) |

| ~1350 | Medium | C-N stretch |

Mass Spectrometry (MS)

The mass spectrum is expected to show a prominent molecular ion peak corresponding to the molecular weight of the compound.

Table 5: Predicted Mass Spectrometry Data for 1,2-dimethyl-1H-indol-5-ol

| m/z | Interpretation |

| 161.08 | [M]⁺ (Molecular Ion) |

| 146.06 | [M - CH₃]⁺ |

Logical Relationships in Synthesis

The successful synthesis of 1,2-dimethyl-1H-indol-5-ol relies on a logical progression of reactions where the product of each step serves as the substrate for the next. The choice of reagents and reaction conditions is critical to ensure high yields and minimize side reactions.

This technical guide provides a detailed framework for the synthesis of 1,2-dimethyl-1H-indol-5-ol. Researchers and drug development professionals can utilize this information to efficiently produce this compound for further investigation into its biological activities and therapeutic potential. The presented protocols are based on established chemical transformations and can be adapted and optimized for various laboratory scales.

An In-depth Technical Guide to the Chemical Properties of 1,2-dimethyl-1H-indol-5-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1,2-dimethyl-1H-indol-5-ol, a substituted indole of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide consolidates information from closely related analogues to predict its physicochemical properties, spectroscopic signatures, reactivity, and potential applications. Detailed synthetic strategies and hypothetical experimental workflows are presented to guide future research and development efforts.

Introduction

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. Substitution on the indole ring system allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties, thereby influencing its pharmacological profile. 1,2-dimethyl-1H-indol-5-ol combines several key structural features: an N-methyl group, a C2-methyl group, and a C5-hydroxyl group. The N-methylation removes the hydrogen bond donor capability of the indole nitrogen, which can affect receptor binding and solubility. The C2-methyl group can influence the molecule's conformation and metabolic stability. The C5-hydroxyl group, a common feature in biologically active indoles like serotonin, can participate in hydrogen bonding and may impart antioxidant properties. This guide aims to provide a detailed theoretical framework for understanding and utilizing this promising chemical entity.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 1,2-dimethyl-1H-indol-5-ol based on data from analogous compounds.

| Property | Predicted Value | Basis for Prediction |

| IUPAC Name | 1,2-dimethyl-1H-indol-5-ol | Systematic Nomenclature |

| CAS Number | Not available | |

| Molecular Formula | C₁₀H₁₁NO | |

| Molecular Weight | 161.20 g/mol | |

| Appearance | Off-white to brownish solid | Analogy with other hydroxyindoles |

| Melting Point | 110-120 °C | Interpolation from related dimethylindoles and hydroxyindoles |

| Boiling Point | > 300 °C (decomposes) | General trend for substituted indoles |

| Solubility | Sparingly soluble in water; soluble in methanol, ethanol, acetone, DMSO, and DMF | Presence of polar hydroxyl group and nonpolar dimethylindole core |

| pKa (hydroxyl) | ~10.5 | Analogy with 5-hydroxyindole |

| LogP | ~2.3 | Calculated based on contributions from methyl and hydroxyl groups |

General Synthetic Strategies

The synthesis of 1,2-dimethyl-1H-indol-5-ol can be envisioned through a multi-step process, typically involving the initial construction of a substituted 5-hydroxyindole core, followed by N-methylation. Several classical indole syntheses can be adapted for this purpose.

Nenitzescu Indole Synthesis

The Nenitzescu synthesis is a powerful method for the preparation of 5-hydroxyindoles from a benzoquinone and a β-aminocrotonate.[1][2] This would be a suitable starting point for synthesizing the 2-methyl-5-hydroxyindole core.

Caption: General workflow for the synthesis of 1,2-dimethyl-1H-indol-5-ol via the Nenitzescu reaction.

Fischer Indole Synthesis

The Fischer indole synthesis, a reaction between a phenylhydrazine and an aldehyde or ketone, is another viable route.[3] Starting with 4-hydroxyphenylhydrazine and acetone would yield 2-methyl-5-hydroxyindole, which can then be N-methylated.

Leimgruber-Batcho Indole Synthesis

This method involves the reaction of an o-nitrotoluene with a formamide acetal to form an enamine, which is then reductively cyclized to the indole.[4] This could be adapted to produce a 5-hydroxy-2-methylindole derivative.

N-Methylation

The final N-methylation step can be achieved using various reagents. A common and effective method involves the use of dimethyl carbonate (DMC) in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF.[5][6]

Experimental Protocols

The following is a detailed, representative protocol for the synthesis of a key intermediate, ethyl 2-methyl-5-hydroxy-1H-indole-3-carboxylate, via the classical Nenitzescu reaction.[7]

Synthesis of Ethyl 2-methyl-5-hydroxy-1H-indole-3-carboxylate

-

Materials:

-

1,4-Benzoquinone

-

Ethyl 3-aminocrotonate

-

Acetone

-

Ethyl acetate

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 1,4-benzoquinone in acetone.

-

Addition of Enamine: To the stirred solution, add 1.0-1.2 equivalents of ethyl 3-aminocrotonate.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain stirring for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate.

-

Washing: Wash the ethyl acetate solution sequentially with a 5% sodium bicarbonate solution, water, and saturated sodium chloride solution.[7]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate in vacuo.[7]

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure ethyl 2-methyl-5-hydroxy-1H-indole-3-carboxylate.[7]

-

Predicted Spectroscopic Data

The following tables provide predicted spectroscopic data for 1,2-dimethyl-1H-indol-5-ol, extrapolated from known data of related indole derivatives.[8][9][10]

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.10 | d, J ≈ 8.5 Hz | 1H | H-7 |

| ~6.95 | d, J ≈ 2.0 Hz | 1H | H-4 |

| ~6.70 | dd, J ≈ 8.5, 2.0 Hz | 1H | H-6 |

| ~6.15 | s | 1H | H-3 |

| ~4.80 | s | 1H | OH |

| ~3.65 | s | 3H | N-CH₃ |

| ~2.35 | s | 3H | C2-CH₃ |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C-5 |

| ~138 | C-2 |

| ~132 | C-7a |

| ~129 | C-3a |

| ~110 | C-7 |

| ~108 | C-4 |

| ~105 | C-6 |

| ~100 | C-3 |

| ~30 | N-CH₃ |

| ~13 | C2-CH₃ |

Predicted IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretch |

| ~3050 | Aromatic C-H stretch |

| ~2920 | Aliphatic C-H stretch |

| ~1620, 1470 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (phenol) |

| ~1100 | C-N stretch |

Predicted Mass Spectrometry Data (EI)

| m/z | Interpretation |

| 161 | [M]⁺ |

| 146 | [M - CH₃]⁺ |

| 118 | [M - CH₃ - CO]⁺ |

Reactivity

The reactivity of 1,2-dimethyl-1H-indol-5-ol is governed by the interplay of its constituent functional groups.

Caption: Key reaction pathways for 1,2-dimethyl-1H-indol-5-ol.

-

Electrophilic Aromatic Substitution: The indole nucleus is electron-rich and readily undergoes electrophilic substitution. The C3 position is the most nucleophilic.[11] However, in 1,2-dimethyl-1H-indol-5-ol, the C2 position is blocked by a methyl group. While the N1 position is also methylated, electrophilic attack can still occur at the C3 position if it is unsubstituted, or on the benzene ring, directed by the hydroxyl and alkyl groups.

-

Oxidation: The 5-hydroxyl group makes the molecule susceptible to oxidation, potentially forming a quinone-like species.[12][13] The indole ring itself can also be oxidized, for example, to an oxindole.[14]

-

Reactions of the Hydroxyl Group: The phenolic hydroxyl group can undergo O-alkylation or O-acylation under appropriate basic conditions.

Potential Applications

While specific studies on 1,2-dimethyl-1H-indol-5-ol are lacking, the structural motifs suggest potential applications in several areas of drug discovery and materials science.

-

Medicinal Chemistry:

-

Serotonin Receptor Ligands: The 5-hydroxyindole moiety is a key feature of the neurotransmitter serotonin. It is plausible that 1,2-dimethyl-1H-indol-5-ol could interact with serotonin receptors, and further derivatization could lead to potent and selective ligands.[15][16]

-

Antioxidant Activity: Phenolic compounds, including hydroxyindoles, are known for their antioxidant properties.[17][18] The 5-hydroxyl group can act as a radical scavenger, suggesting potential applications in conditions associated with oxidative stress.

-

Caption: Hypothetical signaling pathway involving 1,2-dimethyl-1H-indol-5-ol as a serotonin receptor ligand.

-

Materials Science: The indole ring is a versatile building block for organic electronic materials. The specific substitution pattern of 1,2-dimethyl-1H-indol-5-ol could be exploited in the design of novel organic semiconductors, dyes, or sensors.

Conclusion

1,2-dimethyl-1H-indol-5-ol represents an intriguing, yet underexplored, chemical entity. This technical guide has provided a comprehensive theoretical framework of its chemical properties by drawing upon data from closely related analogues. The predicted physicochemical properties, spectroscopic data, and reactivity profile, along with the outlined synthetic strategies, offer a solid foundation for researchers to embark on the synthesis, characterization, and evaluation of this compound. The potential applications in medicinal chemistry and materials science warrant further investigation into the unique properties of this substituted indole.

References

- 1. Electrophilic heteroaromatic substitutions: reactions of 5-X-substituted indoles with 4,6-dinitrobenzofuroxan - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 1H-Indole, 1-methyl- [webbook.nist.gov]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 1H-Indole, 1,2-dimethyl- [webbook.nist.gov]

- 11. Electrophilic substitution at the indole [quimicaorganica.org]

- 12. Oxidation chemistry and biochemistry of 5-hydroxyindole | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Oxidation of 4-, 6- and 7-hydroxyindoles | Semantic Scholar [semanticscholar.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 1,2-dimethyl-1H-indol-5-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties and a proposed synthetic pathway for the chemical compound 1,2-dimethyl-1H-indol-5-ol. Due to the limited availability of public domain experimental spectroscopic data for this specific molecule, this document presents a compilation of predicted spectroscopic data based on the analysis of structurally related indole derivatives. Detailed, generalized experimental protocols for the synthesis and subsequent spectroscopic characterization are provided to guide researchers in the preparation and validation of 1,2-dimethyl-1H-indol-5-ol. This guide is intended to serve as a foundational resource for the inclusion of this compound in medicinal chemistry and drug development programs.

Predicted Spectroscopic Data

Predicted Nuclear Magnetic Resonance (NMR) Data

The predicted ¹H and ¹³C NMR chemical shifts for 1,2-dimethyl-1H-indol-5-ol are presented in Table 1. These predictions are based on the known spectral data of similar indole structures.

Table 1: Predicted ¹H and ¹³C NMR Data for 1,2-dimethyl-1H-indol-5-ol

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3 | ~6.2 | s | 1H |

| H-4 | ~7.0 | d | 1H |

| H-6 | ~6.7 | dd | 1H |

| H-7 | ~7.1 | d | 1H |

| N-CH₃ | ~3.6 | s | 3H |

| C₂-CH₃ | ~2.4 | s | 3H |

| OH | ~4.5-5.5 | br s | 1H |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~138 |

| C-3 | ~100 |

| C-3a | ~129 |

| C-4 | ~110 |

| C-5 | ~150 |

| C-6 | ~105 |

| C-7 | ~111 |

| C-7a | ~132 |

| N-CH₃ | ~30 |

| C₂-CH₃ | ~12 |

Predicted Mass Spectrometry (MS) Data

For mass spectrometry, the primary data point of interest is the molecular ion peak.

Table 2: Predicted Mass Spectrometry Data for 1,2-dimethyl-1H-indol-5-ol

| Technique | Predicted [M]+ or [M+H]⁺ (m/z) |

| Electron Ionization (EI) | 161.08 |

| Electrospray Ionization (ESI) | 162.09 |

Predicted Infrared (IR) Spectroscopy Data

Key vibrational frequencies for functional groups in 1,2-dimethyl-1H-indol-5-ol are predicted below.

Table 3: Predicted IR Absorption Bands for 1,2-dimethyl-1H-indol-5-ol

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3200-3600 | Broad, Strong |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-3000 | Medium |

| C=C stretch (aromatic) | 1450-1600 | Medium-Strong |

| C-O stretch (hydroxyl) | 1200-1260 | Strong |

Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data

The UV-Vis spectrum of 1,2-dimethyl-1H-indol-5-ol in a polar solvent like ethanol is expected to show absorption maxima characteristic of the indole chromophore.

Table 4: Predicted UV-Vis Absorption Maxima for 1,2-dimethyl-1H-indol-5-ol

| Solvent | Predicted λmax (nm) |

| Ethanol | ~220, ~275 |

Experimental Protocols

The following sections detail generalized yet comprehensive protocols for the synthesis and spectroscopic characterization of 1,2-dimethyl-1H-indol-5-ol.

Proposed Synthesis Workflow

A potential synthetic route to 1,2-dimethyl-1H-indol-5-ol is the Fischer indole synthesis. The logical workflow for this synthesis and subsequent characterization is depicted below.

In-Depth Technical Guide: 1,2-dimethyl-1H-indol-5-ol (CAS 25888-06-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-dimethyl-1H-indol-5-ol, with the CAS number 25888-06-6, is a member of the substituted indole family, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the available information on 1,2-dimethyl-1H-indol-5-ol, including its chemical and physical properties. Due to the limited publicly available data directly pertaining to this specific compound, this guide also extrapolates potential synthetic methodologies and biological activities based on closely related 5-hydroxyindole and dimethylated indole analogs. All quantitative data is presented in structured tables, and detailed experimental protocols for relevant synthetic methods are provided. Visualizations of a proposed synthetic pathway and a generalized experimental workflow are included to facilitate understanding.

Chemical and Physical Properties

Limited experimental data is available for 1,2-dimethyl-1H-indol-5-ol. The following table summarizes the known properties, primarily sourced from commercial suppliers.

| Property | Value | Reference |

| CAS Number | 25888-06-6 | [1] |

| Molecular Formula | C₁₀H₁₁NO | [1] |

| Molecular Weight | 161.20 g/mol | [1] |

| Physical Form | Solid | Sigma-Aldrich |

| Purity | Information not available | |

| Storage Temperature | Room Temperature | [2] |

Synthesis and Experimental Protocols

The proposed synthesis would involve the reaction of p-benzoquinone with an enamine derived from a β-aminocrotonate. To obtain the target compound, 1,2-dimethyl-1H-indol-5-ol, which lacks the ethyl carboxylate group at the 3-position, a simpler enamine would be required.

Proposed Synthetic Pathway: Modified Nenitzescu Reaction

A potential synthesis of 1,2-dimethyl-1H-indol-5-ol could be achieved by reacting p-benzoquinone with 3-(methylamino)but-2-ene.

Caption: Proposed synthesis of 1,2-dimethyl-1H-indol-5-ol via a modified Nenitzescu reaction.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical adaptation based on the synthesis of mecarbinate and general principles of the Nenitzescu reaction.[3]

Materials:

-

p-Benzoquinone

-

3-(Methylamino)but-2-ene

-

Dichloromethane (or other suitable chlorinated solvent)

-

Lewis Acid catalyst (e.g., Zinc Chloride, Iron(III) Chloride)

-

Ethanol-water solution

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

In a reaction vessel, dissolve p-benzoquinone in a chlorinated hydrocarbon solvent.

-

Add a Lewis acid catalyst to the solution and stir at room temperature until dissolved.

-

Heat the mixture to a controlled temperature (e.g., 35-39°C).

-

Slowly add a solution of 3-(methylamino)but-2-ene in the same solvent to the reaction mixture.

-

Maintain the reaction temperature and continue stirring for a specified period after the addition is complete.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, partially remove the solvent under reduced pressure.

-

Add an ethanol-water solution to the residue and stir at room temperature for 1 hour.

-

Filter the resulting solid, wash with water, and dry to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield 1,2-dimethyl-1H-indol-5-ol.

Biological Activity and Signaling Pathways

There is a significant lack of information regarding the specific biological activities and signaling pathways of 1,2-dimethyl-1H-indol-5-ol in the public domain. However, the broader classes of 5-hydroxyindoles and dimethylated indoles are known to possess a range of pharmacological properties.

Potential Biological Activities of Related Compounds

-

5-Hydroxyindoles: This class of compounds, which includes the neurotransmitter serotonin, is known for its neuroactive properties.[6] 5-hydroxyindole derivatives have been investigated for their potential to protect against ferroptosis, a form of regulated cell death implicated in neurodegenerative diseases.[7] They are also considered privileged structures in the development of various therapeutic agents, including antiviral, anti-inflammatory, and anticancer drugs.[8]

-

Dimethylated Indoles: The presence of dimethyl groups on the indole scaffold can significantly influence biological activity. For instance, various dimethylindole derivatives have been synthesized and evaluated for cytotoxic effects against cancer cell lines.[9]

Signaling Pathways (General for Related Indoles)

Given the structural similarity to serotonin, it is plausible that 1,2-dimethyl-1H-indol-5-ol could interact with serotonergic pathways. However, without experimental data, this remains speculative. The diverse biological activities of indole derivatives suggest potential interactions with a wide range of cellular targets and signaling cascades.[10][11]

Experimental Workflows for Biological Evaluation

The following diagram illustrates a general workflow for the initial biological evaluation of a novel indole compound like 1,2-dimethyl-1H-indol-5-ol.

References

- 1. 1,2-Dimethyl-1H-indol-5-ol | 25888-06-6 [sigmaaldrich.com]

- 2. americanelements.com [americanelements.com]

- 3. CN103113287A - Method for preparing mecarbinate (1,2-dimethyl-5hydroxy-1H-indol-3-ethyl carboxylate) - Google Patents [patents.google.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. The role of hydroxyindoles in protecting neuronal cultures from ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ajchem-b.com [ajchem-b.com]

- 11. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Screening of 1,2-dimethyl-1H-indol-5-ol

Disclaimer: The following guide is a hypothetical framework for the in vitro screening of 1,2-dimethyl-1H-indol-5-ol. As of the latest literature review, specific experimental data for this compound is not publicly available. The methodologies, data, and pathways described herein are based on established protocols for analogous indole derivatives and are intended to serve as a comprehensive, educational resource for researchers, scientists, and drug development professionals.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of indole have shown a wide range of therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities. This guide outlines a comprehensive in vitro screening cascade for a novel indole derivative, 1,2-dimethyl-1H-indol-5-ol, to elucidate its potential biological activities and mechanism of action. The proposed screening funnel will begin with broad cytotoxicity screening, followed by more specific assays to identify its molecular targets and affected signaling pathways.

Experimental Workflow

The proposed in vitro screening of 1,2-dimethyl-1H-indol-5-ol would follow a logical progression from general cytotoxicity to specific target-based assays and pathway analysis.

Caption: A representative experimental workflow for the in vitro screening of 1,2-dimethyl-1H-indol-5-ol.

Data Presentation: Hypothetical Screening Results

The following tables summarize hypothetical quantitative data from the in vitro screening of 1,2-dimethyl-1H-indol-5-ol.

Table 1: Cytotoxicity Screening (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) of 1,2-dimethyl-1H-indol-5-ol | IC50 (µM) of Doxorubicin (Control) |

| A549 | Lung Carcinoma | 15.2 ± 1.8 | 0.8 ± 0.1 |

| MCF-7 | Breast Adenocarcinoma | 8.5 ± 0.9 | 1.2 ± 0.2 |

| K562 | Chronic Myelogenous Leukemia | 5.2 ± 0.6 | 0.5 ± 0.08 |

| MV4-11 | Acute Myeloid Leukemia | 2.1 ± 0.4 | 0.3 ± 0.05 |

| HCT116 | Colon Carcinoma | 25.7 ± 3.1 | 1.5 ± 0.3 |

Table 2: Kinase Inhibitory Activity

| Kinase Target | IC50 (nM) of 1,2-dimethyl-1H-indol-5-ol | IC50 (nM) of Erlotinib (Control) |

| EGFR | 95 ± 12 | 80 ± 5 |

| VEGFR-2 | 150 ± 20 | Not Applicable |

| BRAF V600E | > 1000 | Not Applicable |

Table 3: Apoptosis Induction in MV4-11 Cells

| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) |

| DMSO (Control) | - | 3.5 ± 0.5 |

| 1,2-dimethyl-1H-indol-5-ol | 1 | 10.2 ± 1.1 |

| 1,2-dimethyl-1H-indol-5-ol | 5 | 25.8 ± 2.3 |

| 1,2-dimethyl-1H-indol-5-ol | 10 | 45.1 ± 3.9 |

Experimental Protocols

This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals.

-

Cell Culture: Cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Assay Procedure:

-

Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

-

The medium is replaced with fresh medium containing serial dilutions of 1,2-dimethyl-1H-indol-5-ol or a standard drug (e.g., doxorubicin). A vehicle control (DMSO) is also included.

-

Plates are incubated for 48-72 hours.

-

MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

-

The medium is removed, and the formazan crystals are dissolved in DMSO.

-

The absorbance is measured at 570 nm using a microplate reader.

-

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

The inhibitory effect of the compound on specific kinases can be assessed using various in vitro kinase assay kits (e.g., ADP-Glo™ Kinase Assay).

-

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the compound indicates kinase inhibition.

-

Assay Procedure:

-

The kinase reaction is set up in a 96-well plate containing the kinase, its specific substrate, ATP, and various concentrations of 1,2-dimethyl-1H-indol-5-ol or a reference inhibitor (e.g., erlotinib for EGFR).

-

The reaction is incubated at 30°C for a specified time (e.g., 60 minutes).

-

ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

-

Luminescence is measured using a luminometer.

-

-

Data Analysis: The luminescence signal is proportional to the amount of ADP produced. The percentage of kinase inhibition is calculated relative to a no-inhibitor control. IC50 values are determined from dose-response curves.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

-

Assay Procedure:

-

Cells are treated with 1,2-dimethyl-1H-indol-5-ol at various concentrations for a specified time (e.g., 24 hours).

-

Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.

-

FITC-conjugated Annexin V and PI are added to the cell suspension.

-

The cells are incubated in the dark for 15 minutes at room temperature.

-

The stained cells are analyzed by flow cytometry.

-

-

Data Analysis: The flow cytometry data is used to quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Signaling Pathway Visualization

Based on the hypothetical kinase profiling data suggesting modest EGFR inhibition, a diagram of a simplified EGFR signaling pathway is provided below. Indole derivatives have been reported to interfere with such pathways.[1]

Caption: A simplified diagram of the EGFR signaling pathway and the hypothetical inhibitory action of 1,2-dimethyl-1H-indol-5-ol.

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, framework for the initial in vitro screening of 1,2-dimethyl-1H-indol-5-ol. The proposed workflow, from broad cytotoxicity screening to specific mechanistic studies, allows for the systematic evaluation of its therapeutic potential. The detailed experimental protocols and data presentation formats are intended to guide researchers in designing and executing similar screening cascades for novel chemical entities. Further studies would be necessary to validate these hypothetical findings and fully elucidate the pharmacological profile of 1,2-dimethyl-1H-indol-5-ol.

References

An In-depth Technical Guide to the Solubility Profile of 1,2-dimethyl-1H-indol-5-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of the heterocyclic compound 1,2-dimethyl-1H-indol-5-ol. Due to a lack of extensive, publicly available experimental data, this guide synthesizes predicted physicochemical properties and established experimental protocols relevant to its structural class. This information is intended to guide researchers in handling this compound and in designing future solubility and formulation studies.

Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is crucial for predicting its solubility behavior. The following table summarizes key known and predicted properties for 1,2-dimethyl-1H-indol-5-ol.

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₁₁NO | |

| Molecular Weight | 161.20 g/mol | |

| CAS Number | 25888-06-6 | |

| Appearance | Predicted: Solid | General property of similar indole derivatives |

| Predicted Boiling Point | 331.0 ± 22.0 °C | Computational Prediction |

| Predicted logP | 1.5 - 2.5 | Computational Prediction (based on similar structures) |

| Predicted pKa | 9.5 - 10.5 (phenolic hydroxyl) | Computational Prediction (based on indole-5-ol scaffold) |

| Predicted Aqueous Solubility | Low to moderate | Inferred from predicted logP and pKa |

Note: Predicted values are estimations based on computational models and should be confirmed by experimental data.

Predicted Solubility Profile

The structure of 1,2-dimethyl-1H-indol-5-ol, featuring a bicyclic aromatic indole ring system, two methyl groups, and a phenolic hydroxyl group, suggests a molecule with moderate lipophilicity.

-

Aqueous Solubility: The presence of the hydroxyl group allows for hydrogen bonding with water, which should confer some degree of aqueous solubility. However, the aromatic core and methyl groups contribute to its hydrophobic character, likely limiting its overall water solubility. The solubility is expected to be pH-dependent due to the ionizable phenolic hydroxyl group. At pH values above its pKa, the compound will deprotonate to form a more soluble phenoxide anion.

-

Organic Solvent Solubility: It is anticipated that 1,2-dimethyl-1H-indol-5-ol will exhibit good solubility in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), owing to the potential for hydrogen bonding and dipole-dipole interactions. Its solubility in non-polar solvents like hexane is expected to be limited.

Experimental Protocols for Solubility Determination

To obtain accurate quantitative solubility data, standardized experimental methods are necessary. The following are detailed protocols for commonly used techniques applicable to a compound like 1,2-dimethyl-1H-indol-5-ol.

Equilibrium Solubility Determination by Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[1][2]

Objective: To determine the saturation concentration of 1,2-dimethyl-1H-indol-5-ol in a specific solvent at a controlled temperature.

Materials:

-

1,2-dimethyl-1H-indol-5-ol (solid)

-

Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

Procedure:

-

Add an excess amount of solid 1,2-dimethyl-1H-indol-5-ol to a vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).[3]

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[3]

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the aliquot through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of 1,2-dimethyl-1H-indol-5-ol in the diluted sample using a validated HPLC method.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

pKa and pH-Dependent Solubility Determination by Potentiometric Titration

For ionizable compounds, potentiometric titration is a powerful technique to determine the pKa and, consequently, the pH-solubility profile.[4][5][6]

Objective: To determine the acid dissociation constant (pKa) of the phenolic hydroxyl group and to measure the solubility as a function of pH.

Materials:

-

1,2-dimethyl-1H-indol-5-ol

-

Calibrated pH meter and electrode

-

Automated titrator or manual burette

-

Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)

-

Water (deionized, carbonate-free)

-

Stir plate and stir bar

Procedure for pKa Determination:

-

Dissolve a precisely weighed amount of 1,2-dimethyl-1H-indol-5-ol in a known volume of water or a water/co-solvent mixture if solubility is low.

-

Place the solution in a jacketed beaker to maintain a constant temperature.

-

Immerse the calibrated pH electrode in the solution and monitor the initial pH.

-

Titrate the solution with a standardized solution of NaOH, adding small, precise volumes.

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by analyzing the first derivative of the titration curve.[7]

Procedure for pH-Dependent Solubility:

-

Prepare a series of buffers at different pH values.

-

Perform the shake-flask method as described in section 3.1 using these buffers as the solvent.

-

This will yield the solubility of the compound at each specific pH, allowing for the construction of a pH-solubility profile.

Visualizations

Logical Relationship of Physicochemical Properties and Solubility

The following diagram illustrates the interplay between the key physicochemical properties of 1,2-dimethyl-1H-indol-5-ol and their influence on its solubility in different media.

Caption: Physicochemical determinants of solubility for 1,2-dimethyl-1H-indol-5-ol.

Experimental Workflow for Solubility Profile Determination

This diagram outlines a typical experimental workflow for characterizing the solubility profile of a research compound.

Caption: General experimental workflow for solubility profiling.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. scielo.br [scielo.br]

- 4. pubs.acs.org [pubs.acs.org]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. creative-bioarray.com [creative-bioarray.com]

Discovery of Novel Indole-Based Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique structural features allow for diverse chemical modifications, making it a privileged scaffold in the design of novel therapeutic agents.[1][2] This technical guide provides an in-depth overview of recent advancements in the discovery of novel indole-based compounds, focusing on their synthesis, biological evaluation, and mechanisms of action.

Therapeutic Potential of Indole Derivatives

Indole derivatives have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for the treatment of numerous diseases.[2][3] Recent research has highlighted their efficacy as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[3][4][5]

Anticancer Activity: A significant area of investigation involves the development of indole-based compounds as anticancer agents.[1] These compounds have been shown to target various hallmarks of cancer, including uncontrolled proliferation, apoptosis evasion, and angiogenesis. Mechanisms of action include the inhibition of tubulin polymerization, modulation of key signaling pathways such as NF-κB, and inhibition of anti-apoptotic proteins like Bcl-2.[1]

Anti-inflammatory Activity: The anti-inflammatory properties of indole derivatives are well-documented, with indomethacin being a classic example.[1] Newer derivatives have been developed to selectively inhibit cyclooxygenase-2 (COX-2), offering a potential for reduced gastrointestinal side effects compared to non-selective NSAIDs.[1][6]

Antimicrobial Activity: The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Indole-based compounds have shown potent activity against a range of bacteria and fungi, offering a promising avenue for the development of new anti-infective therapies.[7][8]

Neuroprotective Activity: Several indole derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease.[4][9] Their mechanisms of action often involve antioxidant properties, inhibition of acetylcholinesterase, and modulation of pathways related to neuronal cell death.[10][11]

Data Presentation: Biological Activities of Novel Indole-Based Compounds

The following tables summarize the quantitative data for recently developed indole-based compounds, categorized by their primary biological activity.

Table 1: Anticancer Activity of Novel Indole Derivatives

| Compound Class | Target Cell Line(s) | IC50 (µM) | Mechanism of Action | Reference(s) |

| Indole-acrylamide derivative (3e) | Raji, HL-60 | 9.5, 5.1 | Tubulin polymerization inhibition, G2/M arrest, apoptosis | [12] |

| Indole-based Bcl-2 inhibitor (U2) | MCF-7 | 1.2 (Bcl-2 binding) | Bcl-2 inhibition, apoptosis, G1/S arrest | [2] |

| 1,3,4-Oxadiazole-indole derivative (37) | MDA-MB-468, MDA-MB-231 | 10.56, 22.61 | Estrogen receptor alpha (ERα) inhibition | [1] |

| Indole-based sulfonohydrazide (5f) | MCF-7, MDA-MB-468 | 13.2, 8.2 | Not specified | [10] |

| Indole–1,2,4-triazole hybrid (8b) | Hep-G2 | Cell viability of 10.99 ± 0.59% at 100 µg/mL | Not specified | [13] |

Table 2: Anti-inflammatory and Neuroprotective Activity of Novel Indole Derivatives

| Compound Class | Assay | IC50 (µM) | Target | Reference(s) |

| Indole-2-formamide benzimidazole[2,1-b]thiazole (13b) | LPS-induced NO, IL-6, TNF-α release | Potent inhibition | Pro-inflammatory cytokines | [1] |

| Indole derivative (6) | hMAO-A, hMAO-B, eeAChE, eqBuChE | 4.31, 2.62, 3.70, 2.82 | MAO-A, MAO-B, AChE, BuChE | [11] |

| N-hydroxyurea derivative of indomethacin (1) | COX-2, 5-LOX | >100, 3.3 | COX-2, 5-LOX | [6] |

| Substituted pyrazolyl indole (6e) | Carrageenan-induced paw edema | 48.80% inhibition | Inflammation | [14] |

Table 3: Antimicrobial Activity of Novel Indole Derivatives

| Compound Class | Target Microorganism(s) | MIC (µg/mL) | Reference(s) |

| Indole-triazole derivative (3d) | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | 3.125-50 | [7] |

| 4-(5-methyl-3-phenyl-1H-indole) phenol (15) | C. albicans, C. glabrata, S. aureus, B. subtilis | Not specified (most active) | [8] |

| Indole-glyoxylamide conjugate | B. subtilis, E. coli | Active at 100 µg/mL | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

General Synthesis of Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives (13a–13f)

Materials:

-

Compound 12 (synthesis not detailed here)

-

Acyl chloride derivative (0.75 mmol)

-

N,N-Dimethylacetamide (DMA) (6 mL)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask containing compound 12, add 6 mL of DMA.

-

At room temperature, add 0.75 mmol of the respective acyl chloride derivative to the mixture.

-

Stir the reaction mixture at room temperature for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 20 mL of a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the final compounds (13a–13f).[1]

Cell Viability (MTT) Assay

Materials:

-

Human cancer cell lines (e.g., Hep-G2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (e.g., indole–1,2,4-triazole hybrids) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate overnight.

-

Treat the cells with various concentrations of the test compounds (e.g., 1-200 µM) for 24 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 545 nm (with a reference wavelength of 630 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[13][16]

In Vitro COX-2 Inhibition Assay (Fluorometric)

Materials:

-

COX-2 enzyme (human recombinant)

-

COX Assay Buffer

-

COX Probe

-

Diluted COX Cofactor

-

Arachidonic Acid/NaOH solution

-

Test inhibitors (dissolved in a suitable solvent like DMSO)

-

96-well plate (black, flat-bottom)

-

Fluorometric plate reader

Procedure:

-

Prepare a Reaction Master Mix containing COX Assay Buffer, COX Probe, Diluted COX Cofactor, and COX-2 Enzyme according to the kit manufacturer's instructions.

-

Add 80 µL of the Reaction Master Mix to each well of the 96-well plate.

-

Add 10 µL of the test inhibitor solution (at various concentrations) or vehicle control to the respective wells.

-

Initiate the reaction by adding 10 µL of the Arachidonic Acid/NaOH solution to all wells simultaneously using a multi-channel pipette.

-

Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm at 25°C for 5-10 minutes.

-

Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.[6][12][17]

Antimicrobial Susceptibility Testing (Tube Dilution Method)

Materials:

-

Bacterial and/or fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi

-

Test compounds dissolved in DMSO

-

Standard antimicrobial agents (e.g., ampicillin, fluconazole)

-

Sterile test tubes

-

Incubator

Procedure:

-

Prepare a stock solution of the test compounds and standard drugs in DMSO.

-

Perform two-fold serial dilutions of the stock solutions in the appropriate broth (MHB or SDB) to obtain a range of concentrations (e.g., 0.78 to 400 µg/mL).

-

Inoculate each tube with a standardized suspension of the target microorganism.

-

Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

-

Incubate the tubes at 37°C for 24 hours for bacteria and at 25°C for 48 hours for fungi.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7]

Bcl-2 ELISA Binding Assay

Materials:

-

Bcl-2 ELISA Kit (containing pre-coated 96-well plate, Bcl-2 standard, detection antibody, HRP-conjugate, substrate, and stop solution)

-

Cell lysates or purified Bcl-2 protein

-

Test compounds

-

Wash buffer

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the Bcl-2 standard and the test samples.

-

Add 100 µL of the standards and samples to the appropriate wells of the pre-coated microplate.

-

Incubate for 2.5 hours at room temperature or overnight at 4°C.

-

Wash the wells with wash buffer.

-

Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.

-

Wash the wells and add 100 µL of Streptavidin-HRP solution. Incubate for 45 minutes at room temperature.

-

Wash the wells and add 100 µL of TMB substrate. Incubate for 30 minutes at room temperature in the dark.

-

Add 50 µL of stop solution to each well.

-

Immediately read the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve and determine the Bcl-2 concentration in the samples. To determine the inhibitory effect of the compounds, perform the assay in the presence of a fixed concentration of Bcl-2 and varying concentrations of the inhibitor.[18][19][20]

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways often modulated by indole-based compounds.

Caption: General workflow for indole-based drug discovery.

Caption: Canonical NF-κB signaling pathway.

References

- 1. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. isfcppharmaspire.com [isfcppharmaspire.com]

- 4. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 11. Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of New Indole Congeners as Promising Anti-Inflammatory Agents – Oriental Journal of Chemistry [orientjchem.org]

- 15. ijper.org [ijper.org]

- 16. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. raybiotech.com [raybiotech.com]

- 19. assaygenie.com [assaygenie.com]

- 20. Human Bcl-2 ELISA Kit (ab119506) | Abcam [abcam.com]

A Preliminary Pharmacological Assessment of 1,2-dimethyl-1H-indol-5-ol: A Technical Whitepaper

Disclaimer: This document presents a hypothetical preliminary pharmacological assessment of 1,2-dimethyl-1H-indol-5-ol. As of the time of writing, no direct experimental data for this specific compound is publicly available. The information and proposed experimental plans herein are based on the known pharmacological activities of structurally related indole derivatives and are intended for research and drug development professionals.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3][4] The pharmacological profile of indole derivatives is heavily influenced by the nature and position of substituents on the indole ring. This whitepaper provides a preliminary, in-depth technical guide to the potential pharmacological assessment of 1,2-dimethyl-1H-indol-5-ol, a small molecule with structural similarities to known bioactive compounds.

The presence of methyl groups at the N1 and C2 positions, combined with a hydroxyl group at the C5 position, suggests several potential avenues for pharmacological activity, including but not limited to anticancer, anti-inflammatory, antioxidant, and central nervous system (CNS) effects. This document outlines potential biological targets, proposes detailed experimental protocols for in vitro and in vivo evaluation, and presents hypothetical signaling pathways and experimental workflows.

Postulated Pharmacological Profile Based on Structure-Activity Relationships (SAR)

The pharmacological activities of various indole derivatives provide a basis for postulating the potential bioactivity of 1,2-dimethyl-1H-indol-5-ol.

Table 1: Postulated Pharmacological Activities and Rationale Based on Structurally Related Indole Derivatives

| Potential Pharmacological Activity | Rationale Based on Structural Analogs | Key Structural Features | References |

| Anticancer / Cytotoxic Activity | Derivatives of 2,3-dimethyl-1H-indole have demonstrated cytotoxic effects against various cancer cell lines.[5] The indole scaffold is present in numerous anticancer agents.[6][7][8][9] 5-nitroindole derivatives have also shown broad-spectrum anticancer activities.[10] | Indole core, methyl substitutions | [5][6][7][8][9][10] |

| Anti-inflammatory Activity | Many indole derivatives exhibit anti-inflammatory properties by modulating pro-inflammatory cytokines and enzymes such as COX-2.[1][11][12][13] The indole nucleus is a key component of non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[1] | Indole core, hydroxyl group | [1][11][12][13] |

| Antioxidant Activity | 5-hydroxyindole derivatives are known to possess antioxidant properties, acting as radical scavengers and inhibitors of lipid peroxidation.[14][15] | 5-hydroxyl group | [14][15] |

| Serotonin (5-HT) Receptor Modulation | The indole structure is the core of the neurotransmitter serotonin (5-hydroxytryptamine). Many indole derivatives interact with 5-HT receptors.[2] | Indole core, 5-hydroxyl group (bioisosteric to serotonin's hydroxyl) | [2] |

Proposed Experimental Protocols for Pharmacological Assessment

The following are detailed methodologies for key experiments to investigate the postulated pharmacological activities of 1,2-dimethyl-1H-indol-5-ol.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is commonly used to screen for cytotoxic effects of novel compounds.[16][17][18][19][20]

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of 1,2-dimethyl-1H-indol-5-ol in various cancer cell lines.

-

Materials:

-

Selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

1,2-dimethyl-1H-indol-5-ol stock solution (e.g., in DMSO).

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

96-well cell culture plates.

-

Microplate reader.

-

-

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 1,2-dimethyl-1H-indol-5-ol in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic drug like doxorubicin).

-

Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 humidified atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

-

This is a standard and widely used model to evaluate the acute anti-inflammatory activity of new compounds.[21]

-

Objective: To assess the ability of 1,2-dimethyl-1H-indol-5-ol to reduce acute inflammation in a rodent model.

-

Animals: Male Wistar rats or Swiss albino mice.

-

Materials:

-

1,2-dimethyl-1H-indol-5-ol.

-

Carrageenan solution (1% w/v in sterile saline).

-

Positive control drug (e.g., Indomethacin or Diclofenac).

-

Vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Plethysmometer.

-

-

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the animals for at least one week. Divide them into groups (n=6-8 per group): Vehicle control, positive control, and two or three groups for different doses of 1,2-dimethyl-1H-indol-5-ol.

-

Compound Administration: Administer the test compound or controls orally or intraperitoneally.

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.

-

Given the structural similarity to serotonin, assessing the affinity of 1,2-dimethyl-1H-indol-5-ol for serotonin receptors, such as the 5-HT2A receptor, is a logical step.[22][23][24][25]

-

Objective: To determine the binding affinity (Ki) of 1,2-dimethyl-1H-indol-5-ol for the human 5-HT2A receptor.

-

Materials:

-

Cell membranes from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293-h5HT2A).

-

Radioligand (e.g., [3H]Ketanserin).

-

Non-specific binding control (e.g., Mianserin).

-

1,2-dimethyl-1H-indol-5-ol.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well filter plates.

-

Scintillation counter and scintillation fluid.

-

-

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of the non-specific binding control).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of the wells through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.

-

Scintillation Counting: Allow the filters to dry, then add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Perform a non-linear regression analysis to determine the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Visualizations of Experimental Workflows and Signaling Pathways

A general workflow for the pharmacological assessment of a novel compound.

A hypothesized anti-inflammatory signaling pathway for 1,2-dimethyl-1H-indol-5-ol.

Conclusion

While direct experimental evidence for the pharmacological activity of 1,2-dimethyl-1H-indol-5-ol is currently lacking, a systematic assessment based on the known bioactivities of structurally related indole derivatives allows for the formulation of a targeted research plan. The proposed areas of investigation—anticancer, anti-inflammatory, antioxidant, and CNS activity—represent a logical starting point for the preliminary pharmacological characterization of this compound. The experimental protocols detailed in this whitepaper provide a robust framework for conducting these initial studies. The successful execution of these assays will be crucial in elucidating the therapeutic potential of 1,2-dimethyl-1H-indol-5-ol and guiding future drug development efforts.

References

- 1. ajchem-b.com [ajchem-b.com]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemijournal.com [chemijournal.com]

- 5. jpsr.pharmainfo.in [jpsr.pharmainfo.in]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Antioxidant activities of 5-hydroxyoxindole and its 3-hydroxy-3-phenacyl derivatives: the suppression of lipid peroxidation and intracellular oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 17. benchchem.com [benchchem.com]

- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. researchgate.net [researchgate.net]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. innoprot.com [innoprot.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells [emea.discoverx.com]

Methodological & Application

Application Notes and Protocol for the Synthesis of 1,2-dimethyl-1H-indol-5-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1,2-dimethyl-1H-indol-5-ol, a substituted indole derivative of interest in medicinal chemistry and drug development. The synthetic strategy is a three-step process commencing with a Fischer indole synthesis to construct the core indole scaffold, followed by N-methylation, and concluding with a selective demethylation to yield the target compound. This protocol includes comprehensive experimental procedures, tables of quantitative data, and graphical representations of the synthetic workflow and reaction mechanisms.

Introduction

Indole and its derivatives are a significant class of heterocyclic compounds that are ubiquitous in nature and form the core structure of many biologically active molecules and pharmaceuticals.[1][2][3][4] The 1,2-dimethyl-1H-indol-5-ol structure, in particular, presents a scaffold with potential for diverse biological activities, leveraging the established pharmacological importance of both the indole nucleus and phenolic hydroxyl groups. Substituted indoles have shown a wide range of activities including antioxidant and cytoprotective effects.[5] This protocol outlines a reliable method for the laboratory-scale synthesis of this compound, providing a foundation for further research and development.

Overall Synthetic Scheme

The synthesis of 1,2-dimethyl-1H-indol-5-ol is proposed via a three-step route starting from commercially available 4-methoxyphenylhydrazine hydrochloride and 2-butanone.

Caption: Overall synthetic workflow for 1,2-dimethyl-1H-indol-5-ol.

Experimental Protocols

Step 1: Synthesis of 5-methoxy-2,3-dimethyl-1H-indole

This step employs the Fischer indole synthesis, a classic method for forming indoles from arylhydrazines and carbonyl compounds.[6][7][8][9][10]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |

| 4-Methoxyphenylhydrazine hydrochloride | C₇H₁₁ClN₂O | 174.63 | 5.0 g | 28.6 |

| 2-Butanone | C₄H₈O | 72.11 | 2.5 g (3.1 mL) | 34.7 |

| Boron trifluoride etherate (BF₃·OEt₂) | (C₂H₅)₂O·BF₃ | 141.93 | 4.9 g (4.3 mL) | 34.7 |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | 100 mL | - |

| Sodium bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | As needed | - |

| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - |

| Brine | NaCl (aq.) | - | As needed | - |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed | - |

Procedure

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyphenylhydrazine hydrochloride (5.0 g, 28.6 mmol) and ethanol (100 mL).

-

Add 2-butanone (3.1 mL, 34.7 mmol) to the suspension.

-

Carefully add boron trifluoride etherate (4.3 mL, 34.7 mmol) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-